1,2-Bis(tosyloxy)ethane

説明

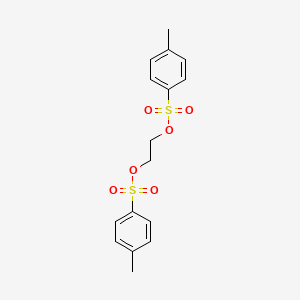

Structure

3D Structure

特性

IUPAC Name |

2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIPBJBQQPZLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35164-96-6 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-[[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35164-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70979133 | |

| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6315-52-2 | |

| Record name | Ethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol ditosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-52-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediol, 1,2-bis(4-methylbenzenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DITOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR4Q2PMD62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Utility of 1,2-Bis(tosyloxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(tosyloxy)ethane, also known as ethylene glycol ditosylate, is a versatile and highly effective reagent in organic synthesis. Its utility stems from the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it an ideal dielectrophile for the construction of a variety of cyclic and acyclic molecules. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, such as piperazines and crown ethers. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development.

Introduction

In the realm of organic synthesis, the strategic introduction of bifunctional electrophiles is paramount for the efficient construction of complex molecular architectures. This compound serves as a stable, crystalline solid that acts as a synthetic equivalent of a 1,2-dication. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atoms highly susceptible to nucleophilic attack. This reactivity profile has been exploited in a wide range of synthetic transformations, most notably in cyclization reactions to form valuable heterocyclic scaffolds.

Core Applications in Organic Synthesis

The primary application of this compound lies in its reaction with dinucleophiles to afford cyclic compounds. The two tosylate groups can be displaced in a sequential or concerted manner, providing a reliable method for the formation of five-, six-, and larger-membered rings.

Synthesis of N,N'-Disubstituted Piperazines

The reaction of this compound with primary amines is a cornerstone method for the synthesis of N,N'-disubstituted piperazines, a privileged scaffold in medicinal chemistry. This reaction proceeds via a double N-alkylation, where two molecules of a primary amine react with one molecule of this compound to form the piperazine ring.

dot

Caption: Synthesis of N,N'-Disubstituted Piperazines.

Synthesis of Crown Ethers and Aza-Crown Ethers

This compound is a key building block in the synthesis of crown ethers and their nitrogen-containing analogs, aza-crown ethers. These macrocycles are renowned for their ability to selectively bind metal cations. The synthesis typically involves the reaction of this compound with a polyethylene glycol or a diamine derivative under basic conditions, following the principles of the Williamson ether synthesis or the Richman-Atkins synthesis for aza-macrocycles.

dot

Caption: Synthesis of Crown Ethers.

Experimental Protocols

Preparation of this compound[1]

This procedure describes the synthesis of this compound from ethylene glycol and p-toluenesulfonyl chloride.

Materials:

-

Ethylene glycol (19.8 g, 0.3 mol)

-

Pyridine (150 mL, distilled)

-

p-Toluenesulfonyl chloride (123 g, 0.65 mol)

-

12 N Hydrochloric acid

-

Methanol

Procedure:

-

Dissolve ethylene glycol in distilled pyridine in a flask and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride with mechanical stirring, maintaining the temperature below 20°C. If the mixture becomes too viscous, add an additional 200 mL of pyridine.[1]

-

Continue stirring for 2.5 hours.

-

Add a solution of 170 mL of 12 N HCl in 500 mL of ice.

-

Filter the resulting solid precipitate.

-

Dissolve the solid in 250 mL of refluxing methanol.

-

Cool the solution to room temperature and filter the recrystallized product.

-

Dry the white solid under vacuum.

| Product | Yield |

| This compound | 92.4 g (83%) |

Synthesis of N,N'-Dibenzylpiperazine

This protocol outlines the synthesis of N,N'-dibenzylpiperazine from this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine (2.2 equivalents)

-

Anhydrous potassium carbonate

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of benzylamine in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

Add a solution of this compound in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Benzylamine | N,N'-Dibenzylpiperazine | High |

Synthesis of 18-Crown-6 (Illustrative example using a ditosylate)

Materials:

-

Triethylene glycol

-

Triethylene glycol di-p-toluenesulfonate

-

Potassium hydroxide

-

Tetrahydrofuran (anhydrous)

Procedure:

-

In a three-necked flask, dissolve triethylene glycol in anhydrous tetrahydrofuran.

-

Add powdered potassium hydroxide to the solution and stir vigorously.

-

Add a solution of triethylene glycol di-p-toluenesulfonate in anhydrous tetrahydrofuran dropwise to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours.

-

Cool the reaction mixture, filter off the salts, and evaporate the solvent.

-

Purify the crude product by distillation and recrystallization.

| Reactant 1 | Reactant 2 | Product | Reported Yield |

| Triethylene glycol | Triethylene glycol di-p-toluenesulfonate | 18-Crown-6 | 38-44% (crude) |

Mechanistic Pathways

The synthetic utility of this compound is predicated on the facile nucleophilic displacement of its tosylate groups. The following diagrams illustrate the logical progression of the key synthetic transformations.

dot

Caption: Experimental Workflow for Piperazine Synthesis.

dot

Caption: Logical Relationship in Crown Ether Formation.

Conclusion

This compound is a powerful and versatile dielectrophile in organic synthesis. Its ability to readily undergo nucleophilic substitution makes it an invaluable tool for the construction of important heterocyclic compounds such as N,N'-disubstituted piperazines and crown ethers. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, enabling the efficient and strategic application of this reagent in the synthesis of complex molecules for a wide range of applications, including drug discovery and materials science.

References

1,2-Bis(tosyloxy)ethane chemical structure and IUPAC name

An In-Depth Technical Guide to 1,2-Bis(tosyloxy)ethane

Introduction

This compound, also known by its IUPAC name ethane-1,2-diyl bis(4-methylbenzenesulfonate), is a bifunctional organic compound widely utilized as a versatile reagent and intermediate in organic synthesis and medicinal chemistry.[1] Its structure features an ethylene glycol core functionalized with two tosylate groups, which are excellent leaving groups. This characteristic makes it a valuable precursor for the introduction of an ethylene bridge in various molecules and for the synthesis of macrocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications relevant to researchers and professionals in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of an ethane backbone substituted with two tosyloxy groups at the 1 and 2 positions. The tosyl group (CH₃C₆H₄SO₂) provides good leaving group ability, crucial for its reactivity.

Chemical Structure:

IUPAC Name: Ethane-1,2-diyl bis(4-methylbenzenesulfonate)[2]

Synonyms: 1,2-Bis(p-toluenesulfonyloxy)ethane, Ethylene glycol bis(p-toluenesulfonate), Ethylene glycol ditosylate.[3]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₆S₂ | [1][5] |

| Molecular Weight | 370.44 g/mol | [3][5] |

| Melting Point | 124-127 °C | [1][2][6] |

| Boiling Point | 544.3 °C at 760 mmHg | [2] |

| Density | 1.326 g/cm³ | [2] |

| Solubility | Slightly soluble in water. | [1][6] |

| Appearance | White to almost white powder or crystal. | |

| CAS Number | 6315-52-2 | [5][6] |

Experimental Protocols: Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base.[6][7] Several variations of this procedure exist, differing in the choice of solvent and base.

Synthesis using Pyridine as Solvent and Base

This protocol is a widely used method for the preparation of this compound.

Procedure:

-

Dissolve 19.8 g (0.3 mol) of ethylene glycol in 150 mL of distilled pyridine in a flask equipped with a mechanical stirrer.

-

Cool the solution in an ice bath.

-

Slowly add 123 g (0.65 mol) of p-toluenesulfonyl chloride to the stirred solution, ensuring the reaction temperature is maintained below 20°C.

-

If the mixture becomes too thick to stir, dilute with an additional 200 mL of pyridine.

-

Continue stirring the reaction mixture for an additional 2 hours and 30 minutes after the addition is complete.

-

Pour the reaction mixture into a solution of 170 mL of 12 N HCl in 500 mL of ice.

-

Filter the resulting solid precipitate.

-

Dissolve the solid in 250 mL of refluxing methanol and filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature to crystallize the product.

-

Filter the white solid and dry it under vacuum.

-

The expected yield of pure 1,2-bis-toluoxyethane is approximately 92.4 g (83% yield).[6]

Synthesis using Acetone and Triethylamine

This method offers an alternative solvent and base system.

Procedure:

-

In a three-neck flask, dissolve 9.5 g of p-toluenesulfonyl chloride in 20 mL of acetone.

-

Place the flask in an ice bath and add two drops of pyridine, 10 mL of triethylamine, and 2.75 mL of ethylene glycol. A white solid will form.

-

Allow the reaction to proceed for 20 hours.

-

Filter the mixture and evaporate the filtrate.

-

Dissolve the residue in 30 mL of dichloromethane and extract three times with 20 mL of distilled water.

-

Evaporate the dichloromethane layer and recrystallize the residue from a mixture of 20 mL of chloroform and 30 mL of petroleum ether.

-

The resulting white solid of this compound has a reported yield of 76.7% and a melting point of 123-124℃.[7]

Applications in Drug Development and Organic Synthesis

This compound serves as a key building block in the synthesis of various organic molecules, including those with pharmaceutical relevance.

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[1][7]

-

Precursor for Radiolabeled Compounds: It is a precursor for the synthesis of [18F]Fluoroethylcholine, a radiotracer used in positron emission tomography (PET) imaging for cancer diagnosis.[3]

-

Synthesis of Macrocycles: It is employed in the synthesis of macrocyclic compounds such as cyclohexyl-fused 1,4,7-triazacyclononane and various calixarenes.[6] These macrocycles can act as ligands for metal ions or as host molecules in supramolecular chemistry.

-

Catalyst Ligand Synthesis: It is used to prepare 1,4,7-tritosyl-1,4,7-triazacyclononane, which can be utilized as a catalyst ligand in low-temperature bleaching processes.[1][7]

Logical Relationships in Synthesis

The synthesis of this compound follows a straightforward logical pathway involving the reaction of a diol with a sulfonyl chloride. This process is a classic example of esterification to form a sulfonate ester.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to Ethylene Glycol Ditosylate: Core Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of ethylene glycol ditosylate. This document provides a detailed overview of its characteristics, synthesis, and applications, with a focus on its role in modern medicinal chemistry.

Core Physical and Chemical Properties

Ethylene glycol ditosylate, also known as 1,2-bis(p-toluenesulfonyloxy)ethane, is a bifunctional molecule widely utilized in organic synthesis.[1][2][3][4][5] Its utility stems from the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable building block for the construction of more complex molecules.[6]

Table 1: Physical Properties of Ethylene Glycol Ditosylate

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O₆S₂ | [2][3] |

| Molecular Weight | 370.44 g/mol | [2][4] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 122-127 °C | [4] |

| Boiling Point | 544.3 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.326 g/cm³ | [4] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol (with heating). | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6315-52-2 | [2][3][4] |

| IUPAC Name | 2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | [2][3] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | [2][3] |

| InChIKey | LZIPBJBQQPZLOR-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

The synthesis of ethylene glycol ditosylate is typically achieved through the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.[7] The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Experimental Protocol: Synthesis of Ethylene Glycol Ditosylate

This protocol is adapted from established literature procedures.[7]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold 1M HCl to precipitate the crude product.

-

Filter the solid precipitate and wash with cold water.

-

Dissolve the crude product in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to yield pure ethylene glycol ditosylate.

Chemical Reactivity and Applications

The chemical reactivity of ethylene glycol ditosylate is dominated by the two tosylate groups, which are excellent leaving groups in nucleophilic substitution (Sₙ2) reactions. This allows the ethylene glycol backbone to be readily incorporated into larger molecules.

This reactivity makes ethylene glycol ditosylate a valuable reagent in various synthetic applications, including:

-

Synthesis of Macrocycles: It is used in the synthesis of crown ethers, cryptands, and other macrocyclic compounds.[8][9][10][11][12][13][14][15][16][17][18]

-

Linker Chemistry in Drug Development: Ethylene glycol ditosylate and its longer-chain analogs (polyethylene glycol ditosylates) are employed as flexible linkers in the design of various bioconjugates.[19][20] A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][21][22][23]

Application in PROTAC Technology

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[23][24][25][26] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and polyethylene glycol (PEG) linkers derived from precursors like ethylene glycol ditosylate are frequently used.[19][20][21][22][23]

Experimental Workflow for PROTAC Synthesis using a PEG Linker

The synthesis of a PROTAC is a modular process that often involves the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to a bifunctional PEG linker.[22][23]

PROTAC Mechanism of Action

The PROTAC molecule acts as a bridge to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[23][24][27][28] This polyubiquitination marks the protein for degradation by the 26S proteasome.[23]

Safety and Handling

Ethylene glycol ditosylate is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethylene glycol ditosylate is a versatile and valuable reagent in organic synthesis, particularly in the construction of macrocycles and as a linker in the development of novel therapeutics such as PROTACs. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an important tool for researchers in chemistry and drug discovery. This guide provides essential information to support its effective and safe use in the laboratory.

References

- 1. 1,2-二对甲苯磺酰氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Ethylene glycol ditosylate | C16H18O6S2 | CID 228289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. far-chemical.com [far-chemical.com]

- 5. ETHYLENE GLYCOL DITOSYLATE [drugfuture.com]

- 6. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE) | 7460-82-4 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 10. Solved Figure 2. Synthesis of 18-Crown-6 (2) from Ditosylate | Chegg.com [chegg.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. BJOC - First synthesis of cryptands with sucrose scaffold [beilstein-journals.org]

- 17. [PDF] First synthesis of cryptands with sucrose scaffold | Semantic Scholar [semanticscholar.org]

- 18. US6140514A - Process for the preparation of macrocyclic esters or lactones - Google Patents [patents.google.com]

- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. precisepeg.com [precisepeg.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. reactionbiology.com [reactionbiology.com]

Synthesis of 1,2-Bis(tosyloxy)ethane from ethylene glycol and tosyl chloride

An in-depth guide for researchers and professionals on the synthesis of 1,2-bis(tosyloxy)ethane from ethylene glycol and tosyl chloride, detailing experimental protocols, reaction parameters, and product specifications.

Introduction

This compound, also known as ethylene glycol ditosylate, is a key intermediate in organic synthesis, widely utilized in the preparation of various pharmaceuticals and other complex organic molecules.[1] Its utility stems from the presence of two tosylate groups, which are excellent leaving groups, facilitating a variety of nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its synthesis from the readily available starting materials, ethylene glycol and p-toluenesulfonyl chloride (tosyl chloride). The reaction involves the esterification of both hydroxyl groups of ethylene glycol with two equivalents of tosyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the sulfur atom of tosyl chloride, leading to the formation of a tosylate ester and hydrochloric acid. A base, commonly pyridine or triethylamine, is essential to scavenge the HCl produced, driving the reaction to completion.

Reaction Scheme:

HO-CH₂-CH₂-OH + 2 TsCl → TsO-CH₂-CH₂-OTs + 2 HCl

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental procedures for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Ethylene Glycol | 0.3 mol (19.8 g) | [3] |

| 0.018 mol (1.1 mL) | [2] | |

| 5 g | [1] | |

| 2.75 mL | [1] | |

| p-Toluenesulfonyl Chloride (TsCl) | 0.65 mol (123 g) | [3] |

| 0.089 mol (17 g) | [2] | |

| 50 g | [1] | |

| 9.5 g | [1] | |

| Solvent/Base | ||

| Pyridine | 150 mL (initial), 200 mL (additional) | [2][3] |

| Acetone/Pyridine/Triethylamine | 20 mL / 2 drops / 10 mL | [1] |

| Toluene/Triethylamine | 50 mL / 20 g | [1] |

| Reaction Conditions | ||

| Temperature | Below 20°C (ice bath) | [3] |

| -30°C (dry ice-acetone bath) | [2] | |

| 0°C (ice-water bath) | [1] | |

| Reaction Time | 2.5 hours | [3] |

| 20 hours | [1] | |

| 12 hours | [1] | |

| 2-3 days | [2] | |

| Product Information | ||

| Yield | 83% (92.4 g) | [3] |

| 76.7% | [1] | |

| 68.7% (20 g) | [1] | |

| 80% (5.33 g) | [2] | |

| Melting Point | 124-127 °C | [3][4] |

| 123-124 °C | [1] | |

| 119-120 °C | [1] | |

| 126.0-129.0 °C | [5] | |

| Purity | >99.0% (HPLC) | [5] |

| Characterization (¹H NMR) | ||

| (200 MHz, CDCl₃) | δ 7.71 (d, 2H), 7.31 (d, 2H), 4.16 (s, 2H), 2.43 (s, 3H) | [3] |

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported. Below are detailed protocols from scientific literature.

Protocol 1: Synthesis in Pyridine

This procedure utilizes pyridine as both the solvent and the base.

Materials:

-

Ethylene glycol (19.8 g, 0.3 mol)[3]

-

p-Toluenesulfonyl chloride (123 g, 0.65 mol)[3]

-

Pyridine, distilled (150 mL, plus 200 mL for dilution)[2][3]

-

12 N Hydrochloric acid (170 mL)[3]

-

Ice (500 g)[3]

-

Methanol (250 mL)[3]

Procedure:

-

Dissolve ethylene glycol in 150 mL of distilled pyridine in a flask equipped with a mechanical stirrer.[3]

-

Cool the solution in an ice bath.[3]

-

Slowly add p-toluenesulfonyl chloride while maintaining the reaction temperature below 20°C.[2][3]

-

If the mixture becomes too viscous to stir after the addition of approximately 90 g of tosyl chloride, add an additional 200 mL of pyridine to dilute the reaction mixture.[2][3]

-

Continue stirring the reaction mixture for 2.5 hours.[3]

-

After the reaction is complete, pour the mixture into a solution of 170 mL of 12 N HCl in 500 mL of ice.[3]

-

Collect the resulting solid precipitate by filtration.[3]

-

Recrystallize the crude product by dissolving it in 250 mL of refluxing methanol, followed by cooling to room temperature and filtering the purified precipitate.[3]

-

Dry the final white solid product under vacuum. The expected yield is approximately 92.4 g (83%).[3]

Protocol 2: Synthesis in Acetone and Triethylamine

This method employs a mixture of acetone and triethylamine.

Materials:

-

p-Toluenesulfonyl chloride (9.5 g)[1]

-

Acetone (20 mL)[1]

-

Pyridine (2 drops)[1]

-

Triethylamine (10 mL)[1]

-

Ethylene glycol (2.75 mL)[1]

-

Dichloromethane (30 mL)[1]

-

Distilled water (3 x 20 mL)[1]

-

Chloroform (20 mL)[1]

-

Petroleum ether (30 mL)[1]

Procedure:

-

In a three-neck flask, dissolve p-toluenesulfonyl chloride in acetone.[1]

-

Place the flask in an ice bath and add two drops of pyridine, followed by triethylamine and ethylene glycol. A white solid will form.[1]

-

Allow the reaction to proceed for 20 hours.[1]

-

Filter the mixture and evaporate the filtrate to dryness.[1]

-

Dissolve the residue in dichloromethane and extract three times with distilled water.[1]

-

Evaporate the dichloromethane layer to obtain the crude product.[1]

-

Recrystallize the solid from a mixture of chloroform and petroleum ether to yield the pure product. The expected yield is 76.7%.[1]

Workflow and Logical Relationships

The synthesis of this compound follows a logical sequence of steps, from reaction setup to product purification. This workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Safety Considerations

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood and avoid inhalation and skin contact.

-

Triethylamine is flammable and corrosive. Handle with care in a fume hood.

-

Hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

-

The reaction can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

Conclusion

The synthesis of this compound from ethylene glycol and tosyl chloride is a well-established and efficient process. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the pure product can be consistently obtained. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The versatility of this compound as a synthetic intermediate ensures its continued importance in the construction of complex molecular architectures.

References

Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 1,2-Bis(tosyloxy)ethane as an Alkylating Agent

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of 1,2-Bis(tosyloxy)ethane, a bifunctional alkylating agent with significant potential in biomedical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical reactivity, cellular targets, and the subsequent biological sequelae.

Introduction

This compound, a structural analog of the chemotherapeutic drug busulfan, belongs to the class of bifunctional alkylating agents.[1] These compounds are characterized by the presence of two reactive leaving groups, enabling them to form covalent bonds with nucleophilic moieties in biological macromolecules. The primary therapeutic and cytotoxic effects of these agents are attributed to their ability to alkylate DNA, leading to the formation of DNA adducts and cross-links that interfere with essential cellular processes like replication and transcription.[2][3][4] This guide will elucidate the chemical basis of its alkylating activity, the nature of the DNA lesions it induces, and the cellular signaling pathways that are activated in response to this damage.

Chemical Mechanism of Alkylation

The alkylating activity of this compound is conferred by its two tosylate (p-toluenesulfonate) groups, which are excellent leaving groups. The molecule can undergo nucleophilic substitution reactions with biological nucleophiles, most notably the N7 position of guanine and the N3 position of adenine in the DNA.[4] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

-

SN2 Mechanism: In a typical SN2 reaction, a nucleophile directly attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a covalent bond in a single, concerted step.

-

SN1 Mechanism: Alternatively, the tosylate group can depart first, forming a reactive carbocation intermediate. This carbocation then rapidly reacts with a nearby nucleophile.

The bifunctional nature of this compound allows it to react sequentially with two different nucleophiles, or with two nucleophilic sites on the same macromolecule. This can result in the formation of various types of DNA adducts, including mono-adducts, intra-strand cross-links (linking two bases on the same DNA strand), and inter-strand cross-links (linking bases on opposite DNA strands).[3][4] Inter-strand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both DNA replication and transcription.[3]

Quantitative Analysis of Alkylating Activity

Table 1: Illustrative Cytotoxicity Data for a Bifunctional Alkylating Agent (Busulfan) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| K562 | Chronic Myeloid Leukemia | 15.5 | 72 |

| HL-60 | Acute Promyelocytic Leukemia | 25.0 | 48 |

| A549 | Lung Carcinoma | >100 | 72 |

| MCF-7 | Breast Adenocarcinoma | 85.0 | 72 |

Note: The data presented here is for busulfan and serves as an illustrative example of the expected range of activity for a bifunctional alkylating agent like this compound. Actual IC50 values for this compound will need to be determined experimentally.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Assessment of DNA Alkylation

The extent of DNA alkylation can be determined by quantifying the formation of DNA adducts. This can be achieved through various techniques, including immunoassays, mass spectrometry, and electrophoretic mobility shift assays. A common method involves the use of alkaline gel electrophoresis to detect DNA strand breaks that arise from the repair of alkylated bases.[10]

Protocol (Alkaline Gel Electrophoresis):

-

Cell Treatment: Treat cells with this compound for a defined period.

-

DNA Isolation: Isolate genomic DNA from the treated and control cells.

-

Alkaline Lysis: Lyse the cells in an alkaline buffer to unwind the DNA and expose single-strand breaks.

-

Electrophoresis: Subject the DNA to electrophoresis on an alkaline agarose gel. Damaged DNA with strand breaks will migrate faster.

-

Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA under UV light.

-

Quantification: Quantify the extent of DNA migration (comet tail length in a comet assay variant) to assess the level of DNA damage.

Cellular Response and Signaling Pathways

DNA damage induced by this compound triggers a complex cellular response known as the DNA Damage Response (DDR).[11][12] This intricate network of signaling pathways is crucial for detecting DNA lesions, arresting the cell cycle to allow for repair, and initiating apoptosis (programmed cell death) if the damage is irreparable.[13][14][]

Key signaling pathways activated by bifunctional alkylating agents include:

-

ATM/ATR Pathway: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR.[1][16][17][18] They are activated by DNA double-strand breaks and single-strand DNA, respectively, which can arise from the processing of alkylation adducts. Once activated, ATM and ATR phosphorylate a cascade of downstream targets to orchestrate the cellular response.

-

p53 Signaling Pathway: The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway.[13][14][][19] Upon phosphorylation by ATM/ATR, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).

Conclusion

This compound acts as a potent bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of DNA cross-links. This damage disrupts fundamental cellular processes and activates robust DNA damage response pathways, ultimately leading to cell cycle arrest or apoptosis. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for its rational application in cancer research and the development of novel therapeutic strategies. Further experimental investigation is warranted to fully characterize the quantitative aspects of its activity and its precise effects on various cellular signaling networks.

References

- 1. biorxiv.org [biorxiv.org]

- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. atcc.org [atcc.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. MTT Assay [protocols.io]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. library.kab.ac.ug [library.kab.ac.ug]

- 13. New Insights into p53 Signaling and Cancer Cell Response to DNA Damage: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 16. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(tosyloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1,2-Bis(tosyloxy)ethane, a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on reported qualitative observations and provides detailed, adaptable experimental protocols for researchers to determine these properties in their own laboratory settings.

Core Properties of this compound

This compound, also known as ethylene glycol ditosylate, is a white to off-white solid crystalline powder.[3][4] Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6315-52-2 | [2][5] |

| Molecular Formula | C₁₆H₁₈O₆S₂ | [2][6] |

| Molecular Weight | 370.44 g/mol | [6][7] |

| Melting Point | 124-127 °C | [2][5][8][9] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly soluble / Insoluble | [2][3][5][8][10] |

| Chloroform | Slightly soluble | [6][8] |

| Methanol | Slightly soluble (with heating) | [6][8] |

| Acetone | Soluble (in the context of synthesis) | [1] |

| Dichloromethane | Soluble (in the context of synthesis) | [1] |

| Toluene | Soluble (in the context of synthesis) | [1] |

| Tetrahydrofuran (THF) | Soluble (in the context of synthesis) | [3] |

| Ethyl Acetate (EtOAc) | Used for recrystallization | [3] |

Stability Characteristics

Detailed stability data, such as hydrolysis kinetics or thermogravimetric analysis (TGA) for this compound, is not extensively reported. However, the general chemical nature of sulfonate esters provides insight into their potential stability profile.

| Stability Aspect | General Observations for Sulfonate Esters | Reference |

| Hydrolytic Stability | Sulfonate esters are susceptible to hydrolysis, which can be accelerated in the presence of water, acids, or bases. The rate of hydrolysis is influenced by temperature and pH. | [11] |

| Thermal Stability | While specific TGA data for this compound is unavailable, thermal degradation of polymeric sulfonic acids has been shown to occur at elevated temperatures, with the degradation profile influenced by the presence of salts.[12][13] Sulfonate esters of low-molecular-weight alcohols are known to be sensitive to thermal degradation during analysis.[14] | |

| Storage | It is recommended to store this compound in a dry, sealed container at room temperature.[8] |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a general method for determining the solubility of a solid organic compound in various solvents.

Objective: To quantify the solubility of this compound in a range of organic solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)

-

Protocol for Evaluating Hydrolytic Stability

This protocol describes a forced degradation study to assess the stability of this compound under various pH conditions.

Objective: To evaluate the hydrolytic stability of this compound under acidic, basic, and neutral conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Purified water

-

pH meter

-

Constant temperature bath

-

HPLC system

-

Vials and stoppers

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For each condition (acidic, basic, neutral), add a known amount of the stock solution to separate vials containing the respective aqueous medium (0.1 M HCl, 0.1 M NaOH, and purified water).

-

-

Forced Degradation:

-

Incubate the vials in a constant temperature bath (e.g., 50 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Neutralize the acidic and basic samples as necessary before analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Monitor the decrease in the peak area of this compound and the appearance of any degradation products over time.

-

-

Data Interpretation:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Determine the degradation rate under each condition.

-

Visualizations

The following diagrams illustrate standardized workflows relevant to the characterization of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for a forced degradation study.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 6315-52-2 [chemicalbook.com]

- 6. This compound | 6315-52-2 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 6315-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | CAS#:6315-52-2 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. researchgate.net [researchgate.net]

- 14. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of 1,2-Bis(tosyloxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Bis(tosyloxy)ethane (CAS No. 6315-52-2), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.71 | d | 4H | Ar-H (ortho to SO₂) |

| 7.31 | d | 4H | Ar-H (meta to SO₂) |

| 4.16 | s | 4H | -O-CH₂-CH₂-O- |

| 2.43 | s | 6H | Ar-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Table 3: IR Spectroscopic Data for this compound

Detailed IR absorption data with specific wavenumbers for this compound is not available in the public search results. Spectroscopic databases are noted to contain this information.[3] Key expected absorptions would include S=O stretching, C-O stretching, and aromatic C-H and C=C stretching.

Table 4: Mass Spectrometry Data for this compound

Publicly available mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound could not be retrieved from the conducted searches.

Experimental Protocols

Synthesis of this compound[1]

A common and effective method for the synthesis of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base.[1][4]

Materials:

-

Ethylene glycol

-

p-Toluenesulfonyl chloride

-

Pyridine

-

Methanol

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Ethylene glycol (0.3 mol) is dissolved in 150 mL of distilled pyridine, and the solution is cooled in an ice bath.[1]

-

While maintaining the temperature below 20°C and with mechanical stirring, p-toluenesulfonyl chloride (0.65 mol) is added slowly.[1]

-

The reaction mixture is stirred for an additional 2.5 hours.[1]

-

To quench the reaction, a solution of 170 mL of 12 N HCl in 500 mL of ice is added to the mixture.[1]

-

The resulting solid precipitate is collected by filtration.[1]

-

The crude product is then recrystallized from 250 mL of refluxing methanol. The solution is cooled to room temperature, and the purified product is collected by filtration.[1]

-

The final white solid product is dried under a vacuum.[1]

Spectroscopic Analysis Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: ¹H NMR spectra are typically recorded on a 200 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

-

Sample Preparation: An IR spectrum can be obtained using a KBr (potassium bromide) pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct insertion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of using multi-spectroscopic data to confirm the structure of this compound.

References

The Tosylate Group: A Linchpin in Modern Organic Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, particularly within the intricate pathways of pharmaceutical development, the strategic manipulation of functional groups is paramount. Among the vast toolkit available to chemists, the p-toluenesulfonyl group, or tosylate (TsO), stands out as a cornerstone for its exceptional ability to transform a notoriously poor leaving group, the hydroxyl group, into an excellent one. This conversion unlocks a diverse range of synthetic possibilities, most notably nucleophilic substitution and elimination reactions, often with a high degree of stereochemical control. This technical guide provides a comprehensive overview of the tosylate leaving group, detailing its fundamental chemical principles, quantitative comparisons with other leaving groups, detailed experimental protocols, and its application in critical reaction pathways.

The Foundation of an Excellent Leaving Group

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. An ideal leaving group is the conjugate base of a strong acid, signifying its inherent stability. The tosylate anion excels in this regard due to the following key factors:

-

Resonance Stabilization: The negative charge on the oxygen atom of the departing tosylate anion is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance. This distribution of charge significantly stabilizes the anion, making it a very weak base and, consequently, an excellent leaving group.[1][2][3]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic tolyl group further aid in dispersing the negative charge, contributing to the anion's stability.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosylate group can be quantified by comparing the acidity (pKa) of its conjugate acid, p-toluenesulfonic acid (TsOH), with that of other common leaving groups. A lower pKa value indicates a stronger acid and a more stable conjugate base.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate (approx.) |

| Triflate | -OTf | Triflic Acid | ~ -14 | ~10^4 - 10^5 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.5 - 0.7 |

| Iodide | I⁻ | Hydroiodic Acid | ~ -10 | ~10⁻¹ - 10⁻² |

| Bromide | Br⁻ | Hydrobromic Acid | ~ -9 | ~10⁻² - 10⁻³ |

| Chloride | Cl⁻ | Hydrochloric Acid | ~ -7 | ~10⁻⁴ - 10⁻⁵ |

| Hydroxide | HO⁻ | Water | ~ 15.7 | Very Low |

Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.[1]

As the data indicates, sulfonic acids are significantly more acidic than hydrohalic acids (with the exception of HI), rendering their conjugate bases, the sulfonates, as superior leaving groups. While triflate is more reactive, the tosylate group offers a balance of high reactivity, stability, and cost-effectiveness, making it a widely used tool in organic synthesis.[1] Alkyl tosylates are highly reactive substrates for S_N2 reactions, with reactivity that often surpasses that of the corresponding alkyl bromides and is significantly greater than that of alkyl chlorides.[4]

Key Signaling Pathways and Reaction Mechanisms

The conversion of an alcohol to a tosylate is a pivotal step that enables a multitude of subsequent reactions. This transformation proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during the tosylation step.

Tosylation of an Alcohol

The most common method for preparing a tosylate is the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the HCl byproduct.[5]

References

Ethylene Glycol Ditosylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol ditosylate (EGD), a bifunctional alkylating agent, has been a staple in organic synthesis for decades. Its ability to introduce a two-carbon linker via nucleophilic substitution reactions has made it an invaluable tool in the construction of a wide array of molecular architectures, from macrocycles to complex heterocyclic systems. This technical guide provides an in-depth overview of the discovery and early research associated with ethylene glycol ditosylate, detailing its synthesis, physical and chemical properties, and early applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a historical perspective alongside detailed experimental protocols and tabulated data.

Introduction

Ethylene glycol ditosylate, systematically named ethane-1,2-diyl bis(4-methylbenzenesulfonate), is the diester of ethylene glycol and p-toluenesulfonic acid. The presence of two tosylate groups, which are excellent leaving groups, makes both carbon atoms of the ethylene bridge susceptible to nucleophilic attack. This reactivity profile has established ethylene glycol ditosylate as a key reagent in synthetic organic chemistry. This guide explores the foundational research that established its utility and provides a practical resource for its application in the laboratory.

Discovery and Early Research

Physicochemical Properties

Ethylene glycol ditosylate is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₆S₂ | [2] |

| Molecular Weight | 370.44 g/mol | [3] |

| Melting Point | 122-127 °C | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water. | |

| CAS Number | 6315-52-2 | [4] |

Experimental Protocols: Synthesis of Ethylene Glycol Ditosylate

Several methods for the synthesis of ethylene glycol ditosylate have been reported. The most common approach involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis using Pyridine as Base and Solvent

This classic method utilizes pyridine as both the solvent and the base.

Experimental Workflow:

Caption: Synthesis of Ethylene Glycol Ditosylate using Pyridine.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylene glycol (1.0 eq) in an excess of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 eq) portionwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

-

Recrystallize the crude product from ethanol to yield pure ethylene glycol ditosylate.

-

Dry the crystals under vacuum.

Quantitative Data:

| Reactant | Molar Eq. | M.W. ( g/mol ) | Amount |

| Ethylene Glycol | 1.0 | 62.07 | e.g., 5.0 g |

| p-Toluenesulfonyl Chloride | 2.2 | 190.65 | e.g., 33.8 g |

| Pyridine | Solvent/Base | 79.10 | Sufficient volume |

| Typical Yield: | ~80-90% |

Synthesis using Triethylamine in Dichloromethane

This method uses a non-participating solvent and a tertiary amine base.

Experimental Workflow:

Caption: Synthesis of Ethylene Glycol Ditosylate using Triethylamine.

Protocol:

-

To a solution of ethylene glycol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane, cool the mixture to 0 °C.

-

Add a solution of p-toluenesulfonyl chloride (2.2 eq) in dichloromethane dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Transfer the reaction mixture to a separatory funnel and wash successively with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure product.

Quantitative Data:

| Reactant | Molar Eq. | M.W. ( g/mol ) | Amount |

| Ethylene Glycol | 1.0 | 62.07 | e.g., 5.0 g |

| p-Toluenesulfonyl Chloride | 2.2 | 190.65 | e.g., 33.8 g |

| Triethylamine | 2.5 | 101.19 | e.g., 20.4 mL |

| Dichloromethane | Solvent | 84.93 | Sufficient volume |

| Typical Yield: | ~85-95% |

Early Applications in Organic Synthesis

The primary utility of ethylene glycol ditosylate, recognized in early research, is as a bifunctional electrophile. This property allows for the facile construction of cyclic compounds, particularly in the synthesis of crown ethers and other macrocycles.

Synthesis of Crown Ethers

One of the most significant early applications of ethylene glycol ditosylate was in the Williamson ether synthesis of crown ethers. For example, the reaction of catechol with ethylene glycol ditosylate under basic conditions can lead to the formation of dibenzo-18-crown-6, a foundational molecule in host-guest chemistry.

Reaction Pathway:

Caption: General scheme for crown ether synthesis.

N-Alkylation for Heterocycle Synthesis

Ethylene glycol ditosylate serves as a key building block for the synthesis of nitrogen-containing heterocycles. The reaction with primary amines or their equivalents can lead to the formation of piperazines and other related structures. For instance, the reaction with a primary amine can yield an N,N'-disubstituted piperazine.

Conclusion

Ethylene glycol ditosylate is a versatile and powerful reagent in organic synthesis, a fact established through decades of research and application. While the precise moment of its discovery remains elusive in readily accessible literature, its utility as a bifunctional alkylating agent was undoubtedly a significant advancement for synthetic chemists. The experimental protocols provided herein represent robust and reliable methods for its preparation, and the discussion of its early applications highlights its foundational role in the development of macrocyclic and heterocyclic chemistry. For contemporary researchers, a thorough understanding of this fundamental reagent remains essential for the design and execution of innovative synthetic strategies in drug discovery and materials science.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 1,2-Bis(tosyloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.

Introduction

1,2-Bis(tosyloxy)ethane, also known as ethylene glycol ditosylate, is a versatile bifunctional alkylating agent commonly employed in organic synthesis. Its utility in the construction of complex molecules, including intermediates for pharmaceuticals, makes it a valuable reagent in research and drug development.[1] However, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized in the table below.

| Hazard Classification | GHS Hazard Statement | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Source: Information compiled from multiple Safety Data Sheets.[2][3]

Toxicological Data: Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not readily available in the reviewed literature and safety data sheets. Similarly, occupational exposure limits (OELs) have not been established for this compound.[2][3] As a class of compounds, tosylates are potent alkylating agents and should be handled with extreme caution due to their potential for hazardous reactions.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A certified chemical fume hood is required to avoid the inhalation of dust particles.

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes.[2] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation.[2][3] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust cannot be fully controlled by engineering means. | Prevents inhalation of irritating dust particles. |

General Hygiene Practices

-

Avoid breathing dust.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Contaminated clothing should be removed and washed before reuse.[2]

A general workflow for the safe handling of this compound is illustrated in the diagram below.

References

An In-depth Technical Guide to 1,2-Bis(tosyloxy)ethane and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(tosyloxy)ethane, a versatile bifunctional reagent widely utilized in organic synthesis and with significant applications in medicinal chemistry and drug development. This document details its synonyms, key chemical properties, and provides in-depth experimental protocols for its synthesis and application.

Nomenclature and Synonyms

This compound is known by a variety of synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

| Synonym | Reference |

| Ethylene ditosylate | [1] |

| Ethylene glycol ditosylate | [1][2][3][4] |

| 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | [5] |

| Ethane-1,2-diyl bis(4-methylbenzenesulfonate) | [6][7] |

| 1,2-Bis(p-toluenesulfonyloxy)ethane | [3] |

| Ethylene glycol bis(p-toluenesulfonate) | [3][7] |

| 1,2-di(p-Tosyloxy)ethane | [7] |

| Ethylene di(p-toluenesulfonate) | [1][7] |

| 2-[(4-Methylbenzenesulfonyl)oxy]ethyl 4-methylbenzene-1-sulfonate | [7] |

| 1,2-Ethanediol ditosylate | [4] |

| 2-(p-tolylsulfonyloxy)ethyl 4-methylbenzenesulfonate | |

| 2-(((4-Methylphenyl)sulfonyl)oxy)ethyl 4-methylbenzenesulfonate | |

| Ethylene bis(p-toluenesulfonate) | |

| 1,2-ethanediol bistosylate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₆S₂ | [4][8] |

| Molecular Weight | 370.44 g/mol | [4] |

| Appearance | White to off-white solid/crystal | [7] |

| Melting Point | 124-127 °C | [9] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol (with heating). | [9] |

| Storage | Store at room temperature in a dry, sealed container. | [9] |

Core Applications in Research and Drug Development

This compound serves as a key building block and bifunctional reagent in several areas of drug development and medical research. Its two tosylate groups act as excellent leaving groups, allowing for facile nucleophilic substitution reactions. This property makes it an ideal linker for connecting different molecular entities.

Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a promising class of therapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[8] The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[7][10]

This compound and its derivatives can be used to create bifunctional linkers. One end of the linker can be reacted with a functional group on the antibody (e.g., a lysine residue), while the other end is attached to the cytotoxic payload. The ethylene glycol spacer can also be extended to create longer, more hydrophilic linkers, which can improve the solubility and reduce aggregation of the final ADC.[11]

General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical oncology for diagnosis, staging, and monitoring treatment response.[1][12] The development of novel PET radiotracers is crucial for advancing this technology.

This compound is a key precursor in the synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), a PET tracer used for imaging prostate cancer and brain tumors.[3][13] The synthesis involves a two-step process where one tosylate group is displaced by [¹⁸F]fluoride, followed by the displacement of the second tosylate by a precursor molecule.

Synthesis workflow for the PET tracer [¹⁸F]Fluoroethylcholine.

Synthesis of Macrocycles

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.[14][15][16][17][18] this compound is employed as a versatile building block for the synthesis of various macrocyclic structures.[19] Its ability to react with two nucleophilic sites allows for the formation of cyclic ethers and other macrocyclic systems. The length of the ethylene glycol unit can be varied to create macrocycles of different sizes and flexibilities.

Experimental Protocols

Synthesis of this compound

This section provides a general and a more specific experimental protocol for the synthesis of this compound from ethylene glycol and p-toluenesulfonyl chloride.

General Protocol: